[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid
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Overview
Description
2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a quinoline ring substituted with chlorine atoms at the 5th and 7th positions, and an acetic acid moiety attached via an ether linkage at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 5,7-dichloroquinoline, which serves as the core structure.
Ether Formation: The 8th position of the quinoline ring is functionalized with an ether linkage by reacting it with chloroacetic acid under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atoms at the 5th and 7th positions can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and viral replication, as well as inflammatory pathways.
Pathways Involved: It interferes with DNA synthesis and repair mechanisms in microbes, inhibits viral RNA polymerase, and modulates inflammatory cytokine production
Comparison with Similar Compounds
Similar Compounds
- 2-((5,7-Dichloroquinolin-8-yl)oxy)propionic acid
- 2-((5,7-Dichloroquinolin-8-yl)oxy)butyric acid
- 2-((5,7-Dichloroquinolin-8-yl)oxy)valeric acid
Uniqueness
2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid stands out due to its specific acetic acid moiety, which imparts unique chemical and biological properties. Compared to its analogs with longer alkyl chains, it exhibits distinct reactivity and potency in various applications .
Properties
CAS No. |
92146-38-8 |
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Molecular Formula |
C11H7Cl2NO3 |
Molecular Weight |
272.08 g/mol |
IUPAC Name |
2-(5,7-dichloroquinolin-8-yl)oxyacetic acid |
InChI |
InChI=1S/C11H7Cl2NO3/c12-7-4-8(13)11(17-5-9(15)16)10-6(7)2-1-3-14-10/h1-4H,5H2,(H,15,16) |
InChI Key |
NJYVIGAFFXUJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OCC(=O)O)N=C1 |
Origin of Product |
United States |
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